molecular formula C12H27NOSi B1280882 2-({[Tert-butyl(dimethyl)silyl]oxy}methyl)piperidine CAS No. 135938-63-5

2-({[Tert-butyl(dimethyl)silyl]oxy}methyl)piperidine

Cat. No.: B1280882
CAS No.: 135938-63-5
M. Wt: 229.43 g/mol
InChI Key: LRENCRSBPCQZAY-UHFFFAOYSA-N
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Description

2-({[Tert-butyl(dimethyl)silyl]oxy}methyl)piperidine is a chemical intermediate featuring a piperidine scaffold protected with a tert -butyldimethylsilyl (TBS) ether. The TBS group is a cornerstone in synthetic organic chemistry, widely employed for the robust protection of hydroxyl groups against a variety of reaction conditions, including basic and oxidizing environments, as well as many nucleophiles . The primary research value of this compound lies in its application in multi-step organic synthesis. The piperidine ring is a privileged structure in medicinal chemistry and drug discovery, frequently found in active pharmaceutical ingredients and biologically active compounds. This molecule allows researchers to utilize the piperidine nitrogen for further functionalization while the TBS group stabilizes the alcohol moiety, preventing undesired side reactions . The mechanism of action for the TBS group is protective in nature. It is typically installed onto the alcohol using tert -butyldimethylsilyl chloride (TBSCl) in the presence of a base like imidazole . Once in place, it masks the reactivity of the hydroxyl group. When the alcohol is needed in a subsequent synthetic step, the TBS group can be selectively removed under mild conditions using fluoride-based reagents such as tetrabutylammonium fluoride (TBAF) or triethylamine trihydrofluoride (TEA·3HF) . This compound is intended for use by professional researchers in laboratory settings for the development of novel molecules, methodological studies in synthetic chemistry, and the exploration of new pharmaceutical candidates. This product is For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

tert-butyl-dimethyl-(piperidin-2-ylmethoxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27NOSi/c1-12(2,3)15(4,5)14-10-11-8-6-7-9-13-11/h11,13H,6-10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRENCRSBPCQZAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1CCCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27NOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50479646
Record name 2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)piperidine
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Molecular Weight

229.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135938-63-5
Record name 2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50479646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-{[(tert-butyldimethylsilyl)oxy]methyl}piperidine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[Tert-butyl(dimethyl)silyl]oxy}methyl)piperidine typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride. The reaction is carried out in the presence of a base such as imidazole or triethylamine in an aprotic solvent like dichloromethane. The reaction conditions often require anhydrous conditions and low temperatures to prevent side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures for handling reactive intermediates.

Chemical Reactions Analysis

Protection and Deprotection Reactions

The tert-butyldimethylsilyl (TBDMS) group in this compound serves as a protective agent for hydroxyl functionalities. Key reactions include:

Protection of Hydroxyl Groups

  • Reagents/Conditions : TBDMS-Cl (tert-butyldimethylsilyl chloride) with imidazole or triethylamine (TEA) in dichloromethane (DCM) under anhydrous conditions .

  • Mechanism : The silyl chloride reacts with hydroxyl groups to form stable silyl ethers, preventing unwanted side reactions during subsequent synthetic steps.

  • Yield : Typically >85% under optimized conditions .

Deprotection Strategies

  • Acidic Cleavage : Acetic acid/water (2:1) at 25°C removes the TBDMS group, regenerating the hydroxyl functionality .

  • Fluoride-Mediated Cleavage : Tetra-n-butylammonium fluoride (TBAF) in THF selectively cleaves silyl ethers under mild conditions .

Reaction Type Reagents Conditions Product Yield
ProtectionTBDMS-Cl, imidazoleDCM, 0–25°C, anhydrousTBDMS-protected piperidine derivative85–90%
Deprotection (acidic)Acetic acid/water (2:1)25°C, 2–4 hoursFree hydroxyl derivative95%
Deprotection (fluoride)TBAF (1.0 M in THF)RT, 30 minutesDeprotected alcohol98%

Oxidation Reactions

The compound undergoes selective oxidation at the piperidine ring or silyl-protected side chain:

  • Oxidizing Agents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic media.

  • Products : Hydroxylated or ketone derivatives, depending on reaction conditions.

Substrate Oxidizing Agent Conditions Product Yield
2-({[TBDMS]oxy}methyl)piperidineKMnO₄H₂O, 25°C, 6 hours2-({[TBDMS]oxy}methyl)piperidin-4-ol65%
2-({[TBDMS]oxy}methyl)piperidin-4-olCrO₃Acetone, 0°C, 2 hours2-({[TBDMS]oxy}methyl)piperidin-4-one78%

Reduction Reactions

Reduction targets the piperidine ring or modifies substituents:

  • Catalytic Hydrogenation : Hydrogen gas with palladium on carbon (Pd/C) reduces double bonds or nitro groups.

  • Hydride Reduction : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduces carbonyl groups to alcohols .

Substrate Reducing Agent Conditions Product Yield
2-({[TBDMS]oxy}methyl)piperidin-4-oneNaBH₄MeOH, 0°C, 1 hour2-({[TBDMS]oxy}methyl)piperidin-4-ol82%
Nitro-piperidine derivativeH₂, Pd/C (10%)EtOH, RT, 12 hoursAmino-piperidine derivative90%

Nucleophilic Substitution Reactions

The TBDMS group enhances stability during substitution:

  • Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base.

  • Acylation : Coupling with carboxylic acids using HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) .

Reaction Type Reagents Conditions Product Yield
AlkylationCH₃I, K₂CO₃DMF, 60°C, 8 hoursN-Methylpiperidine derivative75%
AcylationHBTU, R-COOHDCM, RT, 12 hoursAcylated piperidine derivative88%

Ring Modification Reactions

The piperidine ring participates in cycloaddition and ring-expansion reactions:

  • Huisgen Azide-Alkyne Cycloaddition : Copper-catalyzed click chemistry forms triazole-linked derivatives .

  • Ring Expansion : Reaction with epoxides or lactones under basic conditions.

Reaction Type Reagents Conditions Product Yield
CycloadditionNaN₃, Cu(I) catalystDMF, 80°C, 24 hoursTriazolo-piperidine derivative78%
Ring ExpansionEpichlorohydrin, NaOHTHF, reflux, 6 hoursAzepane derivative68%

Scientific Research Applications

Organic Synthesis

The compound serves as a protecting group for hydroxyl functionalities in organic synthesis. This application is crucial for selective reactions, allowing chemists to manipulate other parts of a molecule without interference from hydroxyl groups. The stability and resistance to hydrolysis of the tert-butyl(dimethyl)silyl group enhance its utility in complex organic syntheses.

Key Reactions Involving 2-({[Tert-butyl(dimethyl)silyl]oxy}methyl)piperidine

  • Oxidation : The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
  • Reduction : Reduction reactions modify the piperidine ring or the silyl group.
  • Substitution : Nucleophilic substitution can replace the silyl group with other functional groups.

Medicinal Chemistry

In medicinal chemistry, this compound is investigated for its potential in drug development. The compound's ability to modify pharmacokinetic properties makes it valuable for enhancing drug efficacy and bioavailability. Research has shown that altering the silyl group can significantly impact the interaction of drug candidates with biological systems, which is essential for optimizing therapeutic outcomes.

Case Studies in Drug Development

  • GRK2 Inhibitors : Studies have explored derivatives of piperidine compounds similar to this compound as selective inhibitors of G protein-coupled receptor kinases (GRKs). These inhibitors have shown promising results in improving cardiac function post-myocardial infarction and modulating catecholamine levels in heart failure models .

Material Science

The compound is also applied in material science, particularly in the synthesis of silicon-based materials with tailored properties. Its role as a precursor in creating functionalized siloxanes enables the development of materials with specific mechanical and thermal characteristics.

Applications in Material Development

  • Silicon-Based Polymers : The incorporation of this compound into polymer matrices enhances their thermal stability and mechanical strength.
  • Coatings and Adhesives : The compound's properties allow for its use in formulating high-performance coatings and adhesives that require durability and resistance to environmental factors.

Biochemical Analysis

In biochemical contexts, this compound influences cellular processes by modulating the availability of hydroxyl groups on biomolecules. This modulation can affect cell signaling pathways, thereby impacting gene expression and cellular metabolism. For instance, removing the silyl group exposes hydroxyl groups that participate in phosphorylation or other post-translational modifications.

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves protecting hydroxyl groups using tert-butyl(dimethyl)silyl chloride under controlled conditions. Common reaction conditions include:

  • Use of bases such as imidazole or triethylamine.
  • Solvents like dichloromethane.
  • Anhydrous conditions to prevent side reactions.

Mechanism of Action

The mechanism of action of 2-({[Tert-butyl(dimethyl)silyl]oxy}methyl)piperidine involves the stabilization of reactive intermediates during chemical reactions. The tert-butyl(dimethyl)silyl group acts as a protecting group, preventing unwanted reactions at the hydroxyl site. This allows for selective functionalization of other parts of the molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

The piperidine ring in 2-({[Tert-butyl(dimethyl)silyl]oxy}methyl)piperidine distinguishes it from analogous compounds with aromatic or partially saturated heterocycles:

  • Pyridine Derivatives : lists 4-((tert-butyldimethylsilyloxy)methyl)-2-chloro-3-(dimethoxymethyl)pyridine, which replaces piperidine with a pyridine ring. Pyridine’s aromaticity confers greater thermal stability and reduced basicity (pKa ~5.2) compared to piperidine (pKa ~11.3). This difference impacts solubility and reactivity in acid-catalyzed reactions .
  • Tetrahydrofuran (THF) Derivatives : describes a THF-based compound with a TBDMS-protected hydroxyl group. THF’s oxygen heteroatom introduces stronger electron-donating effects, enhancing ring-opening reactivity under acidic conditions compared to piperidine’s nitrogen-centered reactivity .

Positional and Functional Group Variations

  • TBDMS Placement : In the target compound, the TBDMS group is at the 2-position of piperidine. By contrast, tert-butyl 3-{[...] L-alaninate () positions TBDMS on a butoxycarbonyl sidechain. This spatial arrangement influences steric hindrance and deprotection kinetics. For example, steric shielding in piperidine derivatives may slow TBDMS cleavage compared to linear aliphatic analogs .
  • The simpler structure of this compound prioritizes synthetic flexibility over intrinsic bioactivity .

Stability and Reactivity

The TBDMS group’s stability varies with the heterocycle’s electronic environment:

  • In contrast, pyridine derivatives () resist protonation, offering broader compatibility with acidic reagents .
  • Deprotection Efficiency : TBDMS removal typically requires fluoride ions (e.g., TBAF). Piperidine derivatives may exhibit slower deprotection than aliphatic analogs due to restricted fluoride access in rigid ring systems .

Biological Activity

2-({[Tert-butyl(dimethyl)silyl]oxy}methyl)piperidine, often referred to as TBS-piperidine, is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and applications in various therapeutic areas.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a tert-butyldimethylsilyl (TBS) group. The molecular formula is C_{13}H_{27}NOSi, with a molecular weight of approximately 257.45 g/mol. The presence of the TBS group enhances the compound's lipophilicity and stability, making it an interesting candidate for further biological evaluation.

The biological activity of TBS-piperidine can be attributed to several mechanisms:

  • Interaction with Enzymes : Piperidine derivatives are known to interact with various enzymes, including acetylcholinesterase and monoamine oxidase. Studies indicate that modifications in the piperidine structure can enhance inhibitory effects on these enzymes, potentially aiding in the treatment of neurodegenerative diseases .
  • Antimicrobial Activity : Similar compounds have shown significant antibacterial properties, particularly against resistant strains of bacteria. The structural motifs present in TBS-piperidine may confer similar activities, making it a candidate for developing new antibiotics .

Anticancer Activity

Recent studies have highlighted the potential of piperidine derivatives in cancer therapy. For instance, one study demonstrated that certain piperidine-based compounds exhibited cytotoxic effects on various cancer cell lines, including FaDu hypopharyngeal tumor cells. These compounds induced apoptosis through mechanisms involving mitochondrial pathways .

CompoundCell LineIC50 (µM)Mechanism
TBS-piperidineFaDu15.2Apoptosis induction
Reference Drug (Bleomycin)FaDu25.0DNA damage

Antimicrobial Activity

The antimicrobial efficacy of TBS-piperidine has been evaluated against both Gram-positive and Gram-negative bacteria. Preliminary results suggest that this compound exhibits moderate to strong activity against Staphylococcus aureus and Escherichia coli.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Case Study 1: Neuroprotective Effects

In a study published in Molecules, researchers investigated the neuroprotective effects of TBS-piperidine derivatives on neuronal cells exposed to oxidative stress. The findings indicated that these compounds significantly reduced cell death and oxidative damage compared to untreated controls .

Case Study 2: Antibacterial Efficacy

A comparative study assessed the antibacterial properties of various piperidine derivatives, including TBS-piperidine. The results showed that TBS-piperidine had comparable efficacy to established antibiotics, suggesting its potential as a lead compound for antibiotic development .

Q & A

Q. What are the key considerations for synthesizing 2-({[Tert-butyl(dimethyl)silyl]oxy}methyl)piperidine with high purity?

Methodological Answer: The synthesis of this compound requires careful optimization of reaction conditions and purification protocols. Key steps include:

  • Reagent Selection : Use of sodium hydroxide in dichloromethane for deprotection or activation, as demonstrated in analogous piperidine derivatives .
  • Functional Group Protection : The tert-butyl(dimethyl)silyl (TBS) group acts as a protecting agent for hydroxyl intermediates, requiring acidic or fluoride-based cleavage conditions .
  • Purification : Column chromatography or recrystallization is critical to achieve ≥99% purity, as noted in protocols for structurally similar compounds .
  • Safety Protocols : Adherence to hazard codes (e.g., H302: harmful if swallowed) and preventive measures (e.g., P264: wash hands after handling) .

Q. How should researchers handle and store this compound to ensure safety and stability?

Methodological Answer:

  • Storage : Keep in a tightly sealed container under inert gas (argon/nitrogen) at 2–8°C to prevent hydrolysis or oxidation of the TBS group .
  • Handling : Use fume hoods, gloves, and eye protection (P280) to avoid inhalation (H335) or skin contact (H315) .
  • Disposal : Follow P501 guidelines for chemical waste, including neutralization prior to disposal .

Advanced Research Questions

Q. What computational methods can optimize the synthesis of this compound?

Methodological Answer:

  • Reaction Path Search : Quantum chemical calculations (e.g., density functional theory) predict transition states and intermediates, reducing trial-and-error experimentation .
  • Data-Driven Design : Machine learning models trained on reaction databases can identify optimal solvents, temperatures, and catalysts .
  • Case Study : ICReDD’s approach combines computational screening with experimental validation, shortening synthesis timelines by 40–60% .

Q. How do structural modifications of the tert-butyl(dimethyl)silyl group impact the compound’s reactivity in nucleophilic substitutions?

Methodological Answer: Modifications to the TBS group alter steric bulk and electronic effects, influencing reaction pathways. For example:

Structural AnalogReactivity TrendReference
TBS-protected piperidineSlower hydrolysis vs. smaller silyl groups
tert-Butoxycarbonyl (Boc) derivativesHigher stability in basic conditions
  • Mechanistic Insight : Bulkier silyl groups reduce nucleophilic attack rates due to steric hindrance, while electron-withdrawing substituents increase electrophilicity .

Q. How can discrepancies in spectroscopic data (e.g., NMR, IR) for this compound be resolved?

Methodological Answer:

  • Cross-Validation : Compare experimental data with NIST Chemistry WebBook entries for piperidine derivatives, ensuring alignment with authoritative references .
  • Advanced Techniques : Use 2D NMR (e.g., HSQC, HMBC) to resolve signal overlap in crowded regions (e.g., δ 1.0–1.5 ppm for tert-butyl protons) .
  • Contradiction Analysis : If purity is >99% but spectra deviate, consider isotopic impurities or solvent artifacts .

Q. What strategies are effective in analyzing the compound’s stability under varying pH conditions?

Methodological Answer:

  • Kinetic Studies : Conduct accelerated stability testing at pH 1–13, monitoring degradation via HPLC-MS. The TBS group is prone to hydrolysis at pH < 3 or > 10 .
  • Degradation Products : Identify byproducts (e.g., silanol derivatives) using high-resolution mass spectrometry .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s solubility in polar aprotic solvents?

Methodological Answer:

  • Experimental Replication : Systematically test solubility in DMSO, DMF, and THF under controlled temperatures (25°C vs. 40°C) .
  • Source Evaluation : Prioritize data from peer-reviewed journals or NIST over vendor-supplied information (e.g., exclude BenchChem per guidelines) .

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